N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1245644-89-6
VCID: VC2725222
InChI: InChI=1S/C19H17BrN2O4S2/c1-14-3-7-18(8-4-14)27(23,24)22(17-11-16(20)12-21-13-17)28(25,26)19-9-5-15(2)6-10-19/h3-13H,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C19H17BrN2O4S2
Molecular Weight: 481.4 g/mol

N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide

CAS No.: 1245644-89-6

Cat. No.: VC2725222

Molecular Formula: C19H17BrN2O4S2

Molecular Weight: 481.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide - 1245644-89-6

Specification

CAS No. 1245644-89-6
Molecular Formula C19H17BrN2O4S2
Molecular Weight 481.4 g/mol
IUPAC Name N-(5-bromopyridin-3-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide
Standard InChI InChI=1S/C19H17BrN2O4S2/c1-14-3-7-18(8-4-14)27(23,24)22(17-11-16(20)12-21-13-17)28(25,26)19-9-5-15(2)6-10-19/h3-13H,1-2H3
Standard InChI Key BGMBOTNRLWKEHC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Characteristics

N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class, which includes compounds containing the sulfonamide functional group. It is also classified as an aromatic amine due to its nitrogen-containing aromatic ring structures. The compound's formal identification details are summarized in the table below:

PropertyValue
IUPAC NameN-(5-bromopyridin-3-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide
CAS Registry Number1245644-89-6
Molecular FormulaC19H17BrN2O4S2
Molecular Weight481.4 g/mol
Standard InChIInChI=1S/C19H17BrN2O4S2/c1-14-3-7-18(8-4-14)27(23,24)22(17-11-16(20)12-21-13-17)28(25,26)19-9-5-15(2)6-10-19/h3-13H,1-2H3
Standard InChIKeyBGMBOTNRLWKEHC-UHFFFAOYSA-N
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C

The compound features a 5-bromopyridin-3-yl group connected to a nitrogen atom, which is further bonded to two 4-methylbenzenesulfonyl groups (one commonly referred to as a tosyl group) . This structural arrangement creates a unique molecular architecture with several potential sites for chemical interactions.

Physical and Chemical Properties

Understanding the physical and chemical properties of N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide is essential for predicting its behavior in various experimental and biological systems. The compound exhibits the following key physical and chemical properties:

PropertyValueReference
Physical StateSolid at room temperature
XLogP3-AA4.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5
Exact Mass479.98131 Da
Monoisotopic Mass479.98131 Da
Topological Polar Surface Area101 Ų
Heavy Atom Count28
Complexity664

The compound's relatively high XLogP3-AA value of 4.1 indicates significant lipophilicity, suggesting it may have limited water solubility but good membrane permeability . These properties are crucial considerations for potential pharmaceutical applications, as they influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of compounds like N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide is crucial for rational drug design and optimization. Key structural features that may influence its biological activity include:

  • The bromopyridine group, which may influence binding to biological targets through electrostatic interactions or serve as a site for metabolism

  • The sulfonamide linkages, which are known to interact with enzymes and proteins through hydrogen bonding

  • The methyl-substituted benzene rings, which can participate in hydrophobic interactions with biological targets

These structural elements collectively determine the compound's ability to interact with biological systems and exert specific effects. Comparative studies with structurally related compounds could provide valuable insights into how these features contribute to biological activity.

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